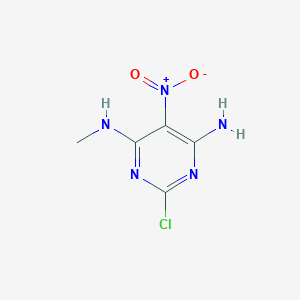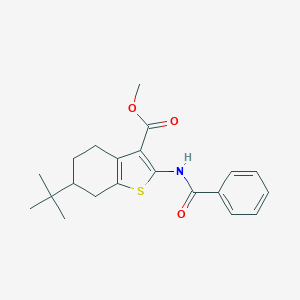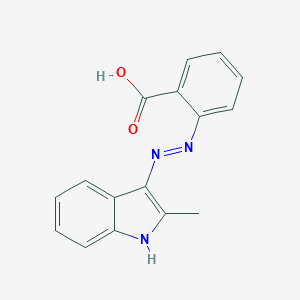
2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine is an organic compound with the molecular formula C5H6ClN5O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine typically involves the nitration of 2-chloro-N-methylpyrimidine-4,6-diamine. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure controlled reaction conditions. The reaction is typically performed under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although care must be taken due to the potential for over-oxidation.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized pyrimidine derivatives, though these reactions are less common.
Scientific Research Applications
2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying enzyme interactions and cellular pathways due to its structural similarity to nucleotides.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine involves its interaction with biological macromolecules. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various cellular pathways, leading to changes in cell function and viability.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitropyrimidine-4,6-diamine: Lacks the N-methyl group, which can affect its reactivity and biological activity.
2-chloro-4-methyl-5-nitropyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different chemical properties.
2-chloro-4-amino-5-nitropyrimidine: Similar structure but with an amino group instead of a methyl group, influencing its chemical behavior.
Uniqueness
2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine is unique due to the presence of both the nitro and N-methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets and unique reactivity in chemical synthesis.
Properties
IUPAC Name |
2-chloro-4-N-methyl-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN5O2/c1-8-4-2(11(12)13)3(7)9-5(6)10-4/h1H3,(H3,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWBXIGKTRXBOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1[N+](=O)[O-])N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-tert-butyl-2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381818.png)
![2-(2-(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B381819.png)
![N,N-diethyl-3-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonamide](/img/structure/B381820.png)
![2-(3,4-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B381824.png)
![Methyl 4-[(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylmethyl]benzoate](/img/structure/B381828.png)
![2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B381830.png)

![3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B381836.png)
![2-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-benzo[de]isoquinoline-1,3-dione](/img/structure/B381837.png)
![N-[2-(2-hydroxyethoxy)ethyl]-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381838.png)
![2-[5-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pentyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B381839.png)
![2-[2-[4-(Adamantane-1-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B381841.png)

